Isobutyl 9-(sulfooxy)stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

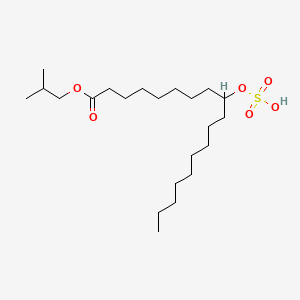

Isobutyl 9-(sulfooxy)stearate: is a chemical compound with the molecular formula C22H44O6S It is an ester derived from octadecanoic acid (stearic acid) and isobutyl alcohol, with a sulfooxy group attached to the ninth carbon of the stearic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 9-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The sulfooxy group is introduced through a sulfonation reaction, where the esterified product is treated with a sulfonating agent like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:

Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Chemistry: Isobutyl 9-(sulfooxy)stearate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Biology: In biological research, this compound is used to study the interactions between lipids and proteins. Its sulfooxy group can mimic the behavior of natural sulfonated lipids, making it a valuable tool in membrane biology studies.

Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and improve their bioavailability.

Industry: In industrial applications, this compound is used as a lubricant additive and corrosion inhibitor. Its ability to form protective films on metal surfaces makes it useful in preventing corrosion and wear.

Mechanism of Action

The mechanism of action of isobutyl 9-(sulfooxy)stearate involves its interaction with lipid membranes and proteins. The sulfooxy group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing isobutyl alcohol and stearic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.

Methyl 9-(sulfooxy)stearate: Similar structure but with a methyl group instead of an isobutyl group, leading to different physical properties.

Ethyl 9-(sulfooxy)stearate: Similar structure but with an ethyl group, affecting its solubility and reactivity.

Uniqueness: Isobutyl 9-(sulfooxy)stearate is unique due to the presence of both the isobutyl and sulfooxy groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Q & A

Basic Research Questions

Q. What is the molecular structure of isobutyl 9-(sulfooxy)stearate, and how can it be confirmed experimentally?

- Answer : The compound consists of an 18-carbon stearic acid backbone with a sulfoxy group (-OSO₃H) at the 9th position and an isobutyl ester group. Key structural confirmation methods include:

- NMR spectroscopy : Analyze shifts for the sulfoxy group (~δ 4.0-4.5 ppm for the adjacent CH₂ group) and ester carbonyl (~δ 170-175 ppm in ¹³C NMR) .

- Mass spectrometry : Confirm the molecular ion peak (expected m/z ~458 for the sodium salt form) and fragmentation patterns .

- Infrared spectroscopy : Identify characteristic S=O stretching (~1250 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What synthetic routes are available for preparing this compound?

- Answer : A two-step synthesis is typical:

Sulfation : Stearic acid is sulfated at the 9th position using sulfuric acid or sulfur trioxide under controlled conditions (e.g., 40-60°C, inert atmosphere).

Esterification : The sulfated acid reacts with isobutyl alcohol via acid catalysis (e.g., H₂SO₄) or enzymatic methods.

- Critical parameters : Reaction temperature (<100°C to avoid decomposition), stoichiometric control to minimize positional isomers (e.g., 9 vs. 10-sulfooxy) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Storage : Keep in airtight containers at 2-8°C, protected from moisture and light. Avoid prolonged exposure to temperatures >100°C, which can cause decomposition .

- Handling : Use gloves (e.g., nitrile or rubber) and eye protection. Work in a fume hood due to potential hydrolysis in humid conditions .

Advanced Research Questions

Q. How can positional isomerism (9- vs. 10-sulfooxy) be resolved in analytical characterization?

- Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to separate isomers. Retention times differ due to polarity variations .

- NMR : Compare coupling patterns in ¹H NMR; the 9-sulfooxy isomer shows distinct splitting for the CH₂ groups adjacent to the sulfoxy group .

- Contradiction management : Cross-validate results with synthetic controls (e.g., pure 9-sulfooxy reference) .

Q. What experimental designs are recommended for studying its surfactant properties in lipid bilayers?

- Answer :

- Critical micelle concentration (CMC) : Measure via conductivity or surface tension titration.

- Membrane interactions : Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to assess bilayer fluidity changes.

- Advanced models : Incorporate molecular dynamics simulations to predict interactions with phospholipid headgroups .

Q. How can researchers address discrepancies in reported solubility data across studies?

- Answer :

- Controlled variables : Standardize pH (neutral), temperature (25°C), and solvent polarity (e.g., logP measurements).

- Method validation : Compare results from turbidimetry, gravimetry, and HPLC-UV quantification.

- Data reconciliation : Publish raw datasets with metadata (e.g., solvent purity, equilibration time) to enable cross-study analysis .

Q. What toxicity screening protocols are appropriate for this compound in biomedical research?

- Answer :

- In vitro assays : Use MTT or resazurin assays on human dermal fibroblasts to assess cell viability. Include positive controls (e.g., SDS) and negative controls (culture medium alone).

- In vivo models : Administer via dermal exposure in rodent models (OECD TG 402) to evaluate acute dermal toxicity. Monitor for irritation and systemic effects .

Q. Methodological Notes

- Synthesis optimization : Use Design of Experiments (DoE) to optimize reaction yields, focusing on factors like catalyst concentration and reaction time .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or ChemSpider .

Properties

CAS No. |

97403-96-8 |

|---|---|

Molecular Formula |

C22H44O6S |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

2-methylpropyl 9-sulfooxyoctadecanoate |

InChI |

InChI=1S/C22H44O6S/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |

InChI Key |

QUJNURRKZHKEQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.